![molecular formula C19H34O3 B12047637 (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester](/img/structure/B12047637.png)
(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester
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Overview
Description
(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is a chemical compound that belongs to the class of epoxy fatty acid methyl esters This compound is characterized by the presence of an epoxide group and a long-chain unsaturated fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester typically involves the epoxidation of unsaturated fatty acid methyl esters. One common method is the reaction of methyl oleate with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to prevent side reactions and ensure high selectivity for the epoxide formation.
Industrial Production Methods
Industrial production of (+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester can be achieved through large-scale epoxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of environmentally friendly oxidants, such as hydrogen peroxide, is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products
Diols: Formed through the reduction or hydrolysis of the epoxide group.
Functionalized Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Organic Chemistry
- Building Block in Synthesis : The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules. Its epoxide group allows for various reactions, including nucleophilic substitutions and ring-opening reactions.
- Reagent for Chemical Reactions : It is utilized as a reagent in reactions that require epoxide intermediates, facilitating the formation of diols and other derivatives.
Biological Studies
- Cell Signaling Modulation : Research indicates that this compound can influence cell signaling pathways. Its interaction with biomolecules can lead to modifications that affect cellular functions.
- Therapeutic Potential : Investigations into its anti-inflammatory and anticancer properties are ongoing. Preliminary studies suggest it may inhibit certain pathways involved in inflammation and tumorigenesis .
Industrial Applications
- Polymer Production : The reactive nature of the epoxide group allows for its incorporation into polymers, enhancing properties such as flexibility and durability. It is used in coatings and adhesives due to its ability to cross-link with other materials .
- Agricultural Uses : Some studies have explored its potential as a nematicidal agent, indicating that it may help control nematode populations in agricultural settings .
A study published in a peer-reviewed journal examined the effects of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester on inflammatory pathways in vitro. Results demonstrated a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 2: Polymer Development
In industrial research, this compound was incorporated into a polymer matrix to enhance mechanical properties. The resulting material exhibited improved tensile strength and flexibility compared to traditional polymers without epoxy groups. This finding supports its use in high-performance materials for coatings and adhesives .
Mechanism of Action
The mechanism of action of (+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester involves the interaction of its epoxide group with various molecular targets. The epoxide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This reactivity is crucial for its potential biological activities, such as enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 9,10-epoxystearate: Another epoxy fatty acid methyl ester with similar chemical properties.
Methyl 12,13-epoxyoctadecanoate: A structurally related compound with an epoxide group at a different position.
Uniqueness
(+/-)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is unique due to its specific epoxide position and the presence of a trans double bond
Biological Activity
(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, commonly referred to as epoxy oleic acid methyl ester, is a derivative of oleic acid with significant biological implications. This compound belongs to a class of epoxy fatty acids (EFAs) that have garnered attention for their potential health benefits and therapeutic applications. This article delves into the biological activities associated with this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C19H34O3
- Molecular Weight : 310.47 g/mol
- CAS Number : 21019-43-2
1. Antioxidant Properties
Research indicates that epoxy fatty acids exhibit antioxidant activity. For instance, a study demonstrated that EFAs can scavenge free radicals, thereby protecting cellular components from oxidative stress. This property is vital for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders .
2. Anti-inflammatory Effects
Epoxy oleic acid methyl ester has been shown to inhibit lipoxygenase enzymes, which are involved in the inflammatory response. A study highlighted that this compound could reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .
Table 1: Inhibition of Lipoxygenase Activity by Epoxy Oleic Acid Methyl Ester
Concentration (µM) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 75 |
3. Antimicrobial Activity
Several studies have reported the antimicrobial properties of epoxy fatty acids. For example, epoxy oleic acid methyl ester demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
Case Study 1: Anticancer Activity
A recent investigation evaluated the anticancer effects of epoxy oleic acid methyl ester on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in significant apoptosis (programmed cell death) in a dose-dependent manner.
Figure 1: Apoptosis Induction in MCF-7 Cells
Apoptosis Induction
Case Study 2: Antiviral Activity
Another study focused on the antiviral properties of epoxy oleic acid methyl ester against HIV. The results indicated that this compound inhibited viral replication significantly at higher concentrations, suggesting its potential as a therapeutic agent against retroviruses .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : By inhibiting lipoxygenases and other enzymes involved in inflammatory pathways.
- Cell Membrane Interaction : Disruption of microbial cell membranes leading to cell death.
- Regulation of Gene Expression : Modulating the expression of genes involved in inflammation and apoptosis.
Properties
Molecular Formula |
C19H34O3 |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (E)-11-(3-pentyloxiran-2-yl)undec-9-enoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9+ |
InChI Key |
JTSVQVYMBXVLFI-FMIVXFBMSA-N |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C/CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
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